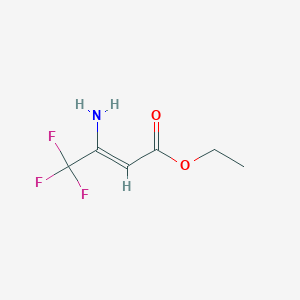

Ethyl 3-amino-4,4,4-trifluorocrotonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKRKUGIINGHD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-29-2 | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Fluorine Chemistry in Contemporary Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, the strategic incorporation of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity of drug candidates to their target proteins. acs.orgtandfonline.com This is attributed to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. Consequently, organofluorine compounds represent a substantial portion of pharmaceuticals and agrochemicals currently on the market. nih.gov The development of novel fluorinated building blocks is therefore a crucial endeavor in modern drug discovery and materials science.

The Pivotal Role of Ethyl 3 Amino 4,4,4 Trifluorocrotonate As a Multifunctional Fluorinated Building Block

Ethyl 3-amino-4,4,4-trifluorocrotonate serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral drugs. nbinno.com Its utility extends to the agrochemical industry, where it is a precursor for herbicides and insecticides. nbinno.com The compound's versatility stems from its multiple reactive sites, which allow for a diverse range of chemical transformations. It is particularly valuable in the construction of trifluoromethylated nitrogen-containing heterocycles, a class of compounds with significant biological activity. researchgate.netencyclopedia.pub

Comprehensive Analysis of the Reactivity Profile and Reaction Mechanisms of Ethyl 3 Amino 4,4,4 Trifluorocrotonate

Fundamental Reactivity Sites and Their Electronic Modulation by the Trifluoromethyl Group

The reactivity of ethyl 3-amino-4,4,4-trifluorocrotonate is a direct consequence of the electronic properties of its constituent parts. The molecule can be described as a "push-pull" system, where the electron-donating amino group (the "push") and the electron-withdrawing ester and trifluoromethyl groups (the "pull") create a polarized and highly reactive conjugated system.

The amino group at the β-position (C3) possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is significantly modulated by the molecular structure. The lone pair is delocalized through resonance into the conjugated π-system of the double bond and the carbonyl group. This delocalization is further intensified by the powerful inductive effect of the adjacent trifluoromethyl (CF₃) group. The CF₃ group strongly withdraws electron density from the entire molecule, including the nitrogen atom, thereby reducing the availability of its lone pair for donation to electrophiles. Consequently, the β-amino group in this compound is a weaker nucleophile compared to that in its non-fluorinated analog, ethyl 3-aminocrotonate. Despite this reduced reactivity, the amino group remains a key site for synthetic transformations. nih.gov

The α,β-unsaturated ester moiety is inherently electrophilic. In a typical Michael system, the β-carbon is the primary site for nucleophilic attack. However, in this molecule, the electron-donating amino group at the β-position counteracts this effect, increasing the electron density at the α-carbon (C2). This makes the α-carbon the more electrophilic center of the carbon-carbon double bond. The strong electron-withdrawing nature of both the ester's carbonyl group and the trifluoromethyl group at the β-carbon further enhances the electrophilicity of the α-carbon. This electronic arrangement facilitates reactions with nucleophiles at this position, a crucial step in many cyclocondensation reactions.

This compound exists predominantly in the enamine tautomeric form rather than its corresponding imine tautomer (ethyl 3-imino-4,4,4-trifluorobutanoate). The stability of the enamine form is attributed to the extensive conjugation between the nitrogen lone pair, the C=C double bond, and the C=O group of the ester.

| Tautomer/Conformer | Key Stabilizing Features | Predominance |

| Enamine (Z-isomer) | - Extended π-conjugation (N-C=C-C=O) - Intramolecular hydrogen bonding (N-H···O=C) | Highly Favored |

| Imine | - Less stable C=N bond - Lack of extended conjugation | Not Significantly Observed |

Diverse Reaction Pathways and Mechanistic Exploration

The distinct electronic features of this compound allow it to participate in a variety of chemical reactions, making it a valuable synthetic intermediate.

Despite its attenuated nucleophilicity, the amino group can react with suitable electrophiles. A notable example is its reaction to form N-substituted derivatives. For instance, the synthesis of ethyl 3-methylamino-4,4,4-trifluorocrotonate is achieved through the reaction of the corresponding trifluoroacetoacetic ester enolate with methylamine (B109427). google.com This demonstrates that the amino position is accessible for alkylation, indicating that while the CF₃ group reduces nucleophilicity, it does not completely inhibit reaction at the nitrogen atom. Such reactions are pivotal for incorporating this fluorinated scaffold into more complex molecules.

| Reactant | Product | Reaction Type |

| Alkali metal enolate of ethyl trifluoroacetoacetate + Methylamine | Ethyl 3-methylamino-4,4,4-trifluorocrotonate | Nucleophilic Substitution |

The carbon-carbon double bond in this compound is generally resistant to typical addition reactions due to the stability of the conjugated enamine system. Direct electrophilic addition is disfavored because protonation would disrupt the favorable conjugation.

However, the electrophilic character of the π-system in related compounds suggests potential reactivity pathways. For example, the precursor molecule, ethyl 4,4,4-trifluorocrotonate, which lacks the 3-amino group, readily undergoes Michael addition. The reaction of ethyl 4,4,4-trifluorocrotonate with methylamine yields ethyl 3-(methylamino)-4,4,4-trifluorobutanoate, demonstrating the susceptibility of the double bond to nucleophilic attack. While the electron-donating amino group in the title compound deactivates the double bond towards nucleophiles compared to its precursor, it is plausible that under forcing conditions or with specific catalytic activation (e.g., protonation to form an iminium ion), nucleophilic addition at the α-position could be induced.

Addition Reactions to the Carbon-Carbon Double Bond

Michael Addition Reactions with Various Nucleophiles (e.g., thiols, amines)

The Michael addition, or conjugate 1,4-addition, of nucleophiles to the activated double bond of this compound is a key reaction. Soft nucleophiles, such as thiols, are particularly effective. The reaction proceeds via the attack of the thiolate anion at the β-position of the crotonate, driven by the electron-withdrawing nature of the adjacent trifluoromethyl group. This reaction is a highly efficient method for forming carbon-sulfur bonds and synthesizing β-thio-α-(trifluoromethyl) amino acid precursors.

Similarly, the aza-Michael addition of amines can occur, providing a route to α,β-diamino acid derivatives. pkusz.edu.cn The reaction is sensitive to the nature of the amine nucleophile. While simple alkyl amines can be challenging nucleophiles in some Michael additions, their reaction with substrates activated by a β-trifluoromethyl group has been shown to be effective, leading to chiral trifluoromethylated amine products. pkusz.edu.cn The reaction mechanism involves the nucleophilic attack of the amine on the electron-deficient β-carbon, followed by protonation to yield the addition product.

Other Conjugate Additions

Beyond thiols and amines, other nucleophiles can participate in conjugate addition reactions. These reactions are synthetically valuable for introducing diverse functionalities. For instance, the addition of carbanions or other stabilized carbon nucleophiles can be used to form new carbon-carbon bonds, although this can be more challenging due to the enamine nature of the substrate. Electrophilic sources of fluorine have been utilized in conjugate addition reactions to synthesize α-fluorinated β-amino acids. nih.gov

Cyclization Reactions: Pathways to Fluorinated Heterocycles

This compound is a valuable precursor for the synthesis of a wide range of fluorinated heterocyclic compounds. Its bifunctional nature, possessing both nucleophilic (amino group) and electrophilic (ester and activated double bond) sites, allows it to participate in various cyclization and condensation reactions.

Condensation with Isocyanates to Form Uracil (B121893) Derivatives

A significant application of β-enamino esters like this compound is in the synthesis of pyrimidine (B1678525) derivatives, including uracils. The reaction with isocyanates provides a direct route to C-6 fluorinated uracils. nih.govconicet.gov.ar The mechanism involves the initial nucleophilic attack of the enamine's amino group on the electrophilic carbon of the isocyanate. This is followed by an intramolecular cyclization where the nitrogen from the isocyanate attacks the ester's carbonyl carbon, leading to the elimination of ethanol (B145695) and the formation of the stable, six-membered uracil ring. This methodology has been adapted for both solution-phase and solid-phase synthesis, allowing for the creation of diverse uracil libraries. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| β-Enamino ester | Isocyanate | 6-Substituted Uracil | Efficient cyclocondensation |

| β-Enamino ester | Isothiocyanate | 6-Substituted Thiouracil | Forms thiouracil ring system |

Reactions with Phosgeniminium Chlorides for Oxazinone Formation

While specific literature detailing the reaction of this compound with phosgeniminium chlorides is scarce, the general reactivity of β-enamino esters suggests a plausible pathway for the formation of oxazinone derivatives. Phosgeniminium chlorides are highly electrophilic reagents. The reaction would likely proceed via nucleophilic attack of the enamine nitrogen onto the iminium carbon, followed by an intramolecular cyclization involving the ester group to form a 1,3-oxazin-6-one ring system. This would provide access to a class of fluorinated heterocycles with potential applications in medicinal and materials chemistry.

Mannich-Type Reactions and Related Condensations

This compound, as an enamine, is a suitable nucleophile for Mannich-type reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but in this context, the enamine itself acts as the nucleophilic component. The reaction would involve an aldehyde and a primary or secondary amine, which first form an electrophilic iminium ion. The enamine then attacks this iminium ion at its β-carbon, leading to the formation of a new carbon-carbon bond and producing a β-amino compound. Such reactions are pivotal for synthesizing complex fluorinated amines and amino acid derivatives. researchgate.netthieme.de Organocatalyzed Mannich reactions using fluorinated substrates have been developed to achieve high stereoselectivity. nih.gov

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a widely used and efficient method for the reduction of carbon-carbon double bonds. dicp.ac.cn In the case of this compound, this reaction selectively reduces the C=C double bond to yield ethyl 3-amino-4,4,4-trifluorobutanoate. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. mtu.eduumb.edu

The ester and trifluoromethyl groups are generally stable under these conditions. This selective reduction is crucial for producing saturated fluorinated amino acid esters, which are important chiral building blocks. Asymmetric hydrogenation using chiral palladium complexes can also be employed to produce enantiomerically enriched products. dicp.ac.cn

| Substrate | Catalyst | Product | Reaction Type |

| This compound | Palladium on Carbon (Pd/C) | Ethyl 3-amino-4,4,4-trifluorobutanoate | Heterogeneous Hydrogenation |

| Chiral Imines | Chiral Palladium Complex | Chiral Amines | Asymmetric Hydrogenation |

Mechanistic Investigations: Elucidating Rate- and Asymmetry-Determining Steps

The reactivity of this compound is governed by the interplay of its enamine and ester functionalities, significantly influenced by the potent electron-withdrawing nature of the trifluoromethyl group. Mechanistic investigations into its reactions, while not exhaustively detailed in the literature for this specific compound, can be elucidated by examining the fundamental steps that govern its transformations and by drawing parallels with related fluorinated and non-fluorinated systems.

Role of Deprotonation in Reaction Mechanisms

Deprotonation is a critical step in many reactions involving carbonyl compounds, leading to the formation of reactive enolate intermediates. In the context of β-enamino esters like this compound, the acidity of protons at various positions dictates the course of base-mediated reactions. The presence of the trifluoromethyl group is expected to significantly lower the pKa of the N-H protons and potentially the γ-protons (on the C4-methyl group in the non-fluorinated analog) due to its strong inductive effect.

In asymmetric synthesis, the deprotonation step can also be the asymmetry-determining step. The use of a chiral base or a chiral ligand-metal complex can lead to the enantioselective removal of a proton, creating a chiral enolate that then reacts to form a chiral product. The stereochemical outcome of the reaction is thus established in this initial deprotonation event.

The trifluoromethyl group's influence on the acidity of neighboring protons can be substantial. Research on the impact of fluorine substitution on the pKa of amines and other organic molecules consistently shows a significant decrease in pKa with increasing fluorination. researchgate.net This enhanced acidity in this compound would facilitate deprotonation, potentially altering the reaction conditions required compared to its non-fluorinated analog and influencing which deprotonation pathway is kinetically favored.

Formation and Reactivity of Transient Intermediates (e.g., Enolates, Schiff Bases)

The reactions of this compound proceed through various transient intermediates, with enolates and Schiff bases (or their imine tautomers) being of primary importance.

Enolates: The formation of an enolate is a key step in the synthesis of this compound itself. As described in several patents, the process can involve the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of an alkali metal alkoxide to generate an enolate of a trifluoroacetoacetic ester. google.comgoogle.com This enolate is then reacted with an amine to yield the final product.

Once formed, this compound can, in principle, be deprotonated at the nitrogen or the α-carbon to form the corresponding anionic intermediates, which are resonance-stabilized. The resulting species would exhibit nucleophilic character at the nitrogen, the α-carbon, and the oxygen of the ester carbonyl, allowing for reactions with a variety of electrophiles. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge in these enolates, making their formation more favorable than in non-fluorinated analogs. masterorganicchemistry.com

Schiff Bases/Imines: this compound exists in equilibrium with its imine tautomer, ethyl 3-imino-4,4,4-trifluorobutanoate. This tautomerism is characteristic of β-enamino esters. The amino group can react with aldehydes and ketones to form Schiff base intermediates. These intermediates are pivotal in many carbon-carbon bond-forming reactions, such as Mannich-type reactions. The general synthesis and reactivity of Schiff bases are well-established, involving the condensation of a primary amine with a carbonyl compound. ekb.eg While specific studies on Schiff base formation from this compound are not detailed, this reactivity is a fundamental aspect of primary enamines.

Comparative Studies with Non-Fluorinated Analogues

Direct comparative mechanistic studies between this compound and its non-fluorinated analogue, Ethyl 3-aminocrotonate, are not abundant in the literature. However, by comparing the known reactivity of Ethyl 3-aminocrotonate and considering the electronic effects of the trifluoromethyl group, key differences in their reactivity profiles and reaction mechanisms can be inferred.

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect), which has several significant consequences:

Acidity: As previously mentioned, the N-H and any adjacent C-H protons in the fluorinated compound are more acidic. This means that deprotonation can be achieved with weaker bases or under milder conditions compared to the non-fluorinated analogue.

Nucleophilicity: The electron density on the amino group and the β-carbon is reduced in the fluorinated compound, making it a weaker nucleophile than Ethyl 3-aminocrotonate. A systematic study on the acylation of methyl 3-aminocrotonate has shown its utility as a precursor for enamides (N-acylated products). The reduced nucleophilicity of the fluorinated version might lead to slower reaction rates in nucleophilic addition or substitution reactions.

Electrophilicity: The β-carbon in this compound is more electrophilic due to the electron-withdrawing trifluoromethyl group. This would make it more susceptible to attack by nucleophiles in reactions like Michael additions.

Stability of Intermediates: The trifluoromethyl group can stabilize anionic intermediates (enolates) through induction, making them easier to form. mdpi.com Conversely, it would destabilize any cationic intermediates that might form during a reaction.

These electronic differences are expected to lead to different reactivity patterns and may even allow for different reaction pathways to become accessible for the fluorinated compound that are not favorable for its non-fluorinated counterpart.

Below is a table summarizing the expected differences in properties and reactivity based on the electronic effects of the CF₃ group.

| Property/Reactivity | Ethyl 3-aminocrotonate | This compound | Rationale for Difference |

| Acidity of N-H | Lower | Higher | Strong -I effect of CF₃ group withdraws electron density, stabilizing the conjugate base. |

| Nucleophilicity of N | Higher | Lower | Strong -I effect of CF₃ group reduces electron density on the nitrogen atom. |

| Nucleophilicity of β-C | Higher | Lower | Reduced electron donation from the amino group due to the -I effect of the CF₃ group. |

| Electrophilicity of β-C | Lower | Higher | Strong -I effect of CF₃ group makes the β-carbon more electron-deficient. |

| Rate of Electrophilic Attack | Faster | Slower | Higher nucleophilicity of the non-fluorinated analogue. |

| Rate of Nucleophilic Attack | Slower | Faster | Higher electrophilicity of the β-carbon in the fluorinated analogue. |

| Enolate Formation | Requires stronger base | Requires milder base | Increased acidity of protons due to the -I effect of the CF₃ group. |

Ethyl 3 Amino 4,4,4 Trifluorocrotonate As an Indispensable Building Block in Complex Molecular Architectures

Construction of Trifluoromethyl-Substituted Nitrogen Heterocycles: Strategic Applications

The presence of a trifluoromethyl group in heterocyclic compounds can significantly enhance their biological activity and metabolic stability. Ethyl 3-amino-4,4,4-trifluorocrotonate serves as a crucial starting material for introducing this important functional group into various nitrogen-containing ring systems.

Synthesis of Pyrido[2,3-d]pyrimidines and Diverse Pyrimidine (B1678525) Derivatives

This compound is instrumental in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with notable biological activities, including potential as kinase inhibitors for cancer therapy. nih.govnih.govnih.gov The synthesis often involves the reaction of an appropriately substituted aminopyrimidine with a β-ketoester, a reaction for which this compound can be a precursor or a reactant itself in variations of the synthesis.

The general synthetic strategies for pyrido[2,3-d]pyrimidines can be broadly categorized into methods starting from a pyrimidine ring and constructing the pyridine (B92270) ring, or vice versa. researchgate.net One common approach involves the condensation of 6-aminouracil (B15529) derivatives with 1,3-dicarbonyl compounds. While direct use of this compound in all documented syntheses is not specified, its structural motifs are key to forming the trifluoromethylated pyridine portion of the final fused ring system.

Furthermore, this building block is crucial for creating a variety of other pyrimidine derivatives. mdpi.comresearchgate.net The amino and ester functionalities, along with the trifluoromethyl group, allow for diverse cyclization reactions to form the pyrimidine core.

Table 1: Examples of Pyrido[2,3-d]pyrimidine Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Aminonicotinic acid, Urea (B33335) | Heat (160 °C) | Pyrido[2,3-d]pyrimidine intermediate | nih.gov |

| 6-Amino-1,3-disubstituted uracils | Various reagents | Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | nih.gov |

| 2,6-Diaminopyrimidin-4(3H)-one, Ethyl-2,4-dioxo-4-phenylbutanoate derivatives | One-pot coupling | Ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate derivatives | researchgate.net |

| 6-Aminouracil, Acetyl acetone | Phosphoric acid, Heat | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Formation of Uracil (B121893) and Cytosine Derivatives

The synthesis of uracil and cytosine derivatives, fundamental components of nucleic acids, can be achieved using precursors derived from or analogous to this compound. A common method for uracil synthesis involves the reaction of β-alanine derivatives with isocyanates, followed by cyclization. nih.gov A plausible route to pyrimidine bases involves the reaction of cyanoacetaldehyde with urea to form cytosine, which can then be hydrolyzed to uracil. nih.gov The structural features of this compound make it a suitable precursor for creating trifluoromethyl-substituted analogues of these essential biological molecules. chemijournal.comconicet.gov.ar

The synthesis of N1-(phosphonoalkyl)uracils, for example, has been achieved through a two-step reaction sequence starting from ω-aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate, followed by uracil ring closure. nih.gov

Development of Thiazole (B1198619), Oxazine, and Pyridine Scaffolds

This compound is a valuable precursor for the synthesis of various other nitrogen-containing heterocycles, including thiazoles, oxazines, and pyridines. nih.govnih.gov The enamine functionality and the trifluoromethyl group are key to its reactivity in forming these diverse scaffolds.

For instance, thiazole derivatives can be synthesized through the reaction of thiourea (B124793) derivatives with α-haloketones or other electrophilic reagents. nih.gov The amino group of this compound can be converted to a thiourea, which can then undergo cyclization to form a trifluoromethyl-substituted thiazole ring. Similarly, pyridine synthesis can be achieved through various condensation reactions involving β-ketoesters and ammonia (B1221849) or amines. nih.govresearchgate.net

Access to Pyrazole and Pyrrole Systems

The versatility of this compound extends to the synthesis of five-membered nitrogen heterocycles like pyrazoles and pyrroles. nih.govontosight.airesearchgate.net The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.gov The trifluoroacetoacetate precursor to this compound is an ideal substrate for this reaction, leading to the formation of trifluoromethyl-substituted pyrazoles. google.com

Pyrrole synthesis can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org Derivatives of this compound can be modified to serve as precursors for such reactions, enabling the creation of pyrroles bearing a trifluoromethyl group.

Synthesis of Small Ring Heterocycles: Aziridines and Azetidines

The reactivity of this compound and its derivatives can also be harnessed for the synthesis of strained, small-ring heterocycles such as aziridines and azetidines. utwente.nl These small rings are important structural motifs in many biologically active compounds.

The synthesis of azetidines can be accomplished through various methods, including the intramolecular cyclization of γ-haloamines. organic-chemistry.orgnsf.govgoogle.comnih.govnih.govfrontiersin.org The functional groups present in this compound can be manipulated to create suitable precursors for such cyclization reactions.

While direct application of the Wittig reaction for the synthesis of azetidines from this compound is not extensively documented, the intramolecular aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction involves the reaction of an iminophosphorane with a carbonyl group within the same molecule to form a cyclic imine. By designing a precursor that incorporates both an azide (B81097) (which can be converted to an iminophosphorane) and a ketone or aldehyde, derived from the this compound backbone, it is conceivable to construct an azetidine (B1206935) ring system.

Huisgen 1,3-Dipolar Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition is a powerful chemical reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a type of concerted, pericyclic cycloaddition, proceeding through a [4π + 2π] electron system, analogous to the Diels-Alder reaction. organic-chemistry.org The scope of the reaction is vast, allowing for the synthesis of a wide variety of heterocycles such as triazoles, pyrrolidines, and isoxazoles. wikipedia.orgnih.gov

While direct examples involving this compound in Huisgen cycloadditions are not extensively documented in the reviewed literature, its structural features suggest its potential as a competent dipolarophile. The molecule is a trifluoromethyl-substituted enamine, and enamines are known to be effective, electron-rich dipolarophiles that react readily with various 1,3-dipoles. nih.govescholarship.org The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the double bond, which can affect the regioselectivity and reactivity of the cycloaddition. organic-chemistry.org

In a typical Huisgen cycloaddition, an azide (a common 1,3-dipole) reacts with an alkene (a dipolarophile) to yield a triazoline ring. nih.gov Given the enamine nature of this compound, it could theoretically react with organic azides to produce trifluoromethyl- and amino-substituted triazoline heterocycles, which are valuable scaffolds in medicinal chemistry. The reaction's regioselectivity would be governed by steric and electronic factors, including the frontier molecular orbital (HOMO-LUMO) interactions between the azide and the fluorinated enamine. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Fluorinated Amino Acids and Analogues

The development of methods for the stereoselective synthesis of fluorinated amino acids is of paramount importance, as these compounds are key components in many modern pharmaceuticals. This compound serves as a crucial starting material for accessing these chiral building blocks.

Enantioselective wikipedia.orgbeilstein-journals.org-proton shift (or tautomerization) is a powerful strategy in asymmetric synthesis for the conversion of prochiral enamines or imines into chiral amines or enamines. This type of reaction, often catalyzed by a chiral base or a chiral Brønsted acid, can establish a stereocenter with high enantioselectivity. beilstein-journals.orgnih.gov Research has demonstrated the successful application of biomimetic enantioselective wikipedia.orgbeilstein-journals.org-proton shifts for the synthesis of β,β-difluoro-α-amino amides from corresponding imines, achieving high yields and enantioselectivities using chiral quinine-derived catalysts. nih.gov

While not specifically demonstrated on this compound itself, this methodology is highly relevant. The enamine moiety in the title compound could potentially undergo a catalyzed wikipedia.orgbeilstein-journals.org-proton transfer to generate a chiral β-amino ester. This transformation would convert the achiral enamine into a chiral allene (B1206475) intermediate, which is then protonated to form the stereogenic center. The success of such a reaction would provide a direct and atom-economical route to valuable chiral fluorinated synthons.

One of the most significant applications of this compound and its derivatives is in the synthesis of chiral β-trifluoromethyl-β-amino acids. These non-proteogenic amino acids are valuable building blocks for peptides and other biologically active molecules. A primary method to achieve this is through the asymmetric hydrogenation of the C=C double bond of the enamino ester.

Palladium-catalyzed asymmetric hydrogenation has emerged as a highly effective method. dicp.ac.cnnih.gov Using a palladium catalyst in conjunction with a chiral phosphine (B1218219) ligand, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), allows for the enantioselective reduction of the enamine to afford the corresponding chiral β-amino ester with high enantiomeric excess (ee). dicp.ac.cnnih.gov The reaction conditions, particularly the choice of solvent, can have a profound impact on the stereochemical outcome. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve both the yield and the enantioselectivity of the hydrogenation. dicp.ac.cnnih.gov

Non-proteogenic amino acids, which are not among the 22 naturally encoded in the genome, are crucial tools in drug discovery and chemical biology. wikipedia.org They are used to create peptides with enhanced stability, constrained conformations, and novel biological activities. Fluorinated amino acids are a particularly important class of non-proteogenic amino acids. nih.gov

This compound is a key precursor for non-proteogenic β-amino acids containing a trifluoromethyl group. The synthetic methods described, particularly asymmetric hydrogenation, directly yield chiral β-trifluoromethyl-β-amino esters. These esters can then be hydrolyzed to the corresponding carboxylic acids or further modified to be incorporated into larger molecules. The presence of the CF3 group often imparts desirable properties such as increased metabolic stability and lipophilicity to the final product. mdpi.com

Asymmetric hydrogenation is a cornerstone technique for generating chiral fluorinated building blocks from precursors like this compound. The palladium-catalyzed approach provides a reliable and efficient route to optically active β-amino esters. dicp.ac.cnrsc.org

Detailed studies have optimized this transformation. For instance, the combination of a palladium(II) salt, such as palladium(II) trifluoroacetate (B77799), and a chiral ligand like BINAP under a hydrogen atmosphere effectively reduces the prochiral enamine. nih.gov The reaction proceeds with high stereocontrol, leading to products with excellent enantioselectivity. The resulting chiral β-amino esters are versatile intermediates that can be converted into a range of other valuable chiral molecules, including amino alcohols and other amino acid derivatives.

Below is a table summarizing representative results for the palladium-catalyzed asymmetric hydrogenation of β-amino acrylic acid derivatives, which are structurally analogous to this compound.

| Entry | Substrate Derivative | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1 | N-aryl-β-CF3-β-aminoacrylate | Pd(OAc)2 / (R)-BINAP | TFE | 95 | 91 |

| 2 | N-aryl-β-CF3-β-aminoacrylate | Pd(OAc)2 / (R)-BINAP | Toluene | 85 | 75 |

| 3 | N-aryl-β-CF3-β-aminoacrylate | Pd(OAc)2 / (R)-BINAP | THF | 70 | 60 |

Data is illustrative of trends reported in the literature for analogous systems.

Expanding Scope in Advanced Organic Synthesis

The utility of this compound as a foundational building block continues to expand within advanced organic synthesis. Its capacity to serve as a precursor to chiral, non-proteogenic β-trifluoromethyl-β-amino acids and their derivatives underscores its importance. These fluorinated synthons are increasingly sought after for the development of novel therapeutics, peptidomimetics, and agrochemicals. The strategic introduction of the trifluoromethyl group via this versatile intermediate allows chemists to fine-tune the physicochemical and biological properties of target molecules. The synthetic pathways established, especially stereoselective hydrogenations, provide robust and efficient access to complex molecular architectures that would be otherwise difficult to obtain.

Precursor for Fluorinated Polymers and Elastomers

This compound possesses both a polymerizable carbon-carbon double bond and reactive amino and ester functional groups, theoretically making it a candidate for the synthesis of various fluorinated polymers. The incorporation of the trifluoromethyl group is anticipated to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to the resulting polymeric materials.

However, a comprehensive search of scientific literature and chemical databases did not yield specific examples of homopolymers or copolymers synthesized directly from this compound. While general statements allude to its potential as a monomer, detailed research findings on its polymerization, including the types of polymers formed, the polymerization methods employed, and the physicochemical properties of the resulting materials, are not documented. Consequently, no data on the performance of such polymers and elastomers can be presented.

Table 1: Hypothetical Polymerization Pathways of this compound

| Polymerization Type | Potential Polymer Structure | Expected Properties | Status |

| Free Radical Polymerization | Poly(this compound) | High thermal stability, chemical resistance | Not documented in searched literature |

| Polycondensation (as a diamine after modification) | Fluorinated Polyamides/Polyimides | Enhanced solubility, thermal stability | Not documented in searched literature |

Role in the Synthesis of Trifluoromethylated Alkenes

The synthesis of trifluoromethylated alkenes is an area of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group. The structure of this compound, featuring a trifluoromethyl group adjacent to a double bond, suggests its potential as a precursor for more complex trifluoromethylated alkenes through various chemical transformations.

Nevertheless, a detailed review of the available scientific literature does not provide direct evidence or established protocols for the conversion of this compound into other trifluoromethylated alkenes. While numerous methods exist for the synthesis of trifluoromethylated alkenes from other starting materials, the specific utility of this particular crotonate in this context remains undocumented in the searched scientific papers. Potential synthetic strategies, such as modification of the amino group followed by elimination or cross-coupling reactions, are speculative and not supported by published research.

Table 2: General Methods for Synthesis of Trifluoromethylated Alkenes (Not originating from this compound)

| Reaction Type | Precursors | Reagents | Reference |

| Wittig-type Reactions | Trifluoromethyl ketones/aldehydes | Phosphonium ylides | General Organic Chemistry |

| Cross-Coupling Reactions | Trifluoromethylated vinyl halides | Boronic acids/esters, organozincs | General Organic Chemistry |

| Direct Trifluoromethylation | Alkenes/Alkynes | Electrophilic/Nucleophilic CF3 sources | General Organic Chemistry |

Computational Chemistry and Spectroscopic Characterization: Unraveling Structure Reactivity Relationships

Quantum Chemical Calculations: Theoretical Insights into Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, serve as powerful tools for probing the electronic structure of Ethyl 3-amino-4,4,4-trifluorocrotonate. These theoretical approaches allow for the calculation of molecular orbital energies, electron density distribution, and electrostatic potential maps.

For this compound, calculations would typically reveal the significant electron-withdrawing effect of the trifluoromethyl (CF₃) group, which influences the electron density across the entire molecule. This effect decreases the electron density on the adjacent carbon atom and influences the acidity of the N-H protons. Conversely, the amino (NH₂) group acts as an electron-donating group through resonance, pushing electron density into the C=C double bond and the carbonyl group. The interplay between these opposing electronic effects is fundamental to the molecule's reactivity, particularly in nucleophilic and electrophilic reactions.

Conformational Analysis and Stereochemical Preferences (e.g., E/Z Isomerism, Tautomeric Forms)

The structure of this compound presents several interesting stereochemical and conformational features.

E/Z Isomerism : Due to the restricted rotation around the carbon-carbon double bond, the compound can exist as E (entgegen) or Z (zusammen) isomers. studymind.co.uk The designation depends on the priority of the substituents attached to the double-bond carbons, as determined by the Cahn-Ingold-Prelog rules. For one carbon of the double bond, the substituents are the amino group (-NH₂) and the trifluoromethyl group (-CF₃). For the other carbon, the substituents are a hydrogen atom (-H) and the ethyl ester group (-CO₂Et). The Z-isomer would have the higher priority groups (-NH₂ and -CO₂Et) on the same side of the double bond, while the E-isomer would have them on opposite sides. The relative stability of these isomers can be predicted through computational energy calculations, with the preferred conformation often depending on minimizing steric hindrance and optimizing electronic interactions.

Tautomeric Forms : The molecule is an enamine, which can potentially exist in equilibrium with its imine tautomer. This equilibrium involves the migration of a proton from the nitrogen atom to the α-carbon. The stability of the enamine form is significantly enhanced by conjugation with the carbonyl group of the ethyl ester, which creates a vinylogous amide system. Computational studies can quantify the energy difference between the enamine and imine forms, typically showing a strong preference for the conjugated enamine structure.

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation

Understanding the reaction mechanisms involving this compound requires detailed mapping of the reaction energy landscape. Computational methods are employed to model reaction pathways, locate transition states, and calculate activation energies. mdpi.commdpi.com For instance, in reactions where the amino group acts as a nucleophile, transition state modeling can elucidate the geometry of the approach to an electrophile and the energy barrier for the reaction. Similarly, for reactions involving the double bond or the ester group, these models can predict the most favorable mechanistic pathway, whether it be through concerted or stepwise processes. mdpi.com This theoretical insight is invaluable for optimizing reaction conditions and predicting product outcomes.

Spectroscopic Probing of Molecular Structure and Reaction Products

Spectroscopic analysis provides experimental confirmation of the structural features predicted by computational models.

NMR spectroscopy is a cornerstone technique for the structural characterization of this compound.

¹H NMR : The proton NMR spectrum provides distinct signals confirming the key components of the molecule. chemicalbook.comchemicalbook.com The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. A singlet is observed for the vinyl proton (-CH=), and a broader signal corresponds to the two protons of the amino group (-NH₂). chemicalbook.com

¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom. chemicalbook.com Key resonances include the carbonyl carbon of the ester, the two carbons of the double bond, the carbon of the trifluoromethyl group (which appears as a quartet due to coupling with the three fluorine atoms), and the two carbons of the ethyl group. chemicalbook.com

¹⁹F NMR : Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and informative technique. cnr.itnih.gov The three equivalent fluorine atoms of the CF₃ group typically produce a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for monitoring reactions and confirming the presence of the fluorinated moiety in products. illinois.edunih.gov

| ¹H and ¹³C NMR Spectroscopic Data | |

| Nucleus | Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | 7.6 (NH), 4.86 (s, 1H, =CH), 4.08 (q, 2H, -OCH₂CH₃), 1.18 (t, 3H, -OCH₂CH₃) chemicalbook.com |

| ¹³C NMR | 168 (COOEt), 147 (q, C-NH₂), 120 (broad q, CF₃), 82 (q, =CH), 59 (-OCH₂CH₃), 14 (-OCH₂CH₃) chemicalbook.com |

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structure through fragmentation patterns.

Molecular Weight : The molecular formula of this compound is C₆H₈F₃NO₂, corresponding to a molecular weight of approximately 183.13 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak ([M]⁺) at m/z = 183. chemicalbook.com

Fragmentation : Under EI conditions, the molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 138, or the loss of the ethyl group (-•CH₂CH₃). Cleavage of the trifluoromethyl group (-•CF₃) is also a possible fragmentation pathway.

Adduct Formation : In soft ionization techniques like electrospray ionization (ESI), adduct ions are commonly observed. These form when the analyte molecule associates with ions present in the solution, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or potassium ions ([M+K]⁺). acdlabs.com

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₆H₈F₃NO₂ nist.gov |

| Molecular Weight | 183.13 g/mol |

| Molecular Ion Peak ([M]⁺) | m/z 183 chemicalbook.com |

IR spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. nist.gov

N-H Stretching : The amino group typically displays one or two bands in the region of 3200-3400 cm⁻¹.

C-H Stretching : Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the ethyl group.

C=O Stretching : A strong, sharp absorption band is expected in the region of 1650-1710 cm⁻¹ for the conjugated ester carbonyl group.

C=C Stretching : The carbon-carbon double bond, being part of a conjugated system, will show a stretching vibration typically around 1600-1640 cm⁻¹.

C-F Stretching : The carbon-fluorine bonds of the CF₃ group give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. libretexts.orgvscht.cz

| Characteristic IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3200-3400 |

| C=O Stretch (Ester) | 1650-1710 |

| C=C Stretch (Alkene) | 1600-1640 |

| C-F Stretch (Trifluoromethyl) | 1100-1300 |

Applications in Medicinal and Agrochemical Research: Strategic Intermediate Roles

Pharmaceutical Development: Intermediate for Bioactive Compounds

The trifluoromethyl group is a well-established feature in modern pharmaceuticals, known for enhancing key drug properties. Ethyl 3-amino-4,4,4-trifluorocrotonate provides a direct route for incorporating this critical moiety into complex heterocyclic structures, which form the backbone of many therapeutic agents.

This compound is a key precursor in the synthesis of fluorinated heterocyclic compounds, a class of molecules with significant therapeutic potential. nbinno.com Its bifunctional nature allows it to undergo cyclocondensation reactions with various reagents to form substituted pyrimidines, pyridones, and other related structures. These heterocyclic cores are prevalent in a multitude of bioactive agents.

Research has demonstrated that trifluoromethyl-substituted pyrimidine (B1678525) and thiazolo[4,5-d]pyrimidine (B1250722) derivatives, whose synthesis can be approached using intermediates like this compound, exhibit potent anti-cancer properties. For instance, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing significant efficacy. The presence of the trifluoromethyl group is often linked to enhanced activity.

Furthermore, the synthesis of trifluoromethyl pyrimidine derivatives containing an amide moiety has been explored for antifungal and anticancer applications. Bioassays of these compounds have shown promising in vitro antifungal activities against a range of plant pathogens, indicating the broad biological potential of scaffolds derived from this intermediate.

Table 1: Examples of Bioactive Heterocyclic Scaffolds Synthesized from Trifluoromethylated Intermediates

| Heterocyclic Core | Therapeutic Area Investigated | Role of Trifluoromethyl Group |

|---|---|---|

| Pyrimidine | Anti-cancer, Antifungal | Enhances biological activity |

| Thiazolo[4,5-d]pyrimidine | Anti-cancer | Improves bioavailability and activity |

| Pyridone | Anti-cancer, Antiviral | Increases potency and metabolic stability |

The compound serves as an important intermediate for pharmaceuticals targeting neurological disorders. nbinno.com A key area of this research involves the synthesis of molecules that can modulate the activity of neurotransmitter receptors in the central nervous system (CNS), such as the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in conditions like epilepsy, anxiety, and other neurological disorders. nih.gov

This compound is a valuable precursor for creating trifluoromethyl-substituted pyridazinone derivatives. Research has shown that certain pyridazinone structures possess anticonvulsant properties. researchgate.netscielo.br The synthesis of these molecules often involves the reaction of a β-ketoester derivative with hydrazine (B178648) to form the pyridazinone ring. By using this compound or its derivatives, medicinal chemists can introduce the trifluoromethyl group into specific positions on the pyridazinone scaffold. This strategic placement can influence the molecule's ability to bind to and modulate GABA receptors, potentially leading to the development of new and more effective treatments for epilepsy and other CNS disorders.

The molecular structure of this compound, specifically the arrangement of the amino group and the carbonyl oxygen of the ester, allows it to act as a bidentate ligand. This means it can bind to a single metal ion at two points, forming a stable chelate ring. This capacity to form stable complexes with metal ions has made it an attractive candidate for the development of novel drug delivery systems. nbinno.com

While this application is still largely in the exploratory phase, the principle involves using the crotonate derivative to encapsulate or bind to therapeutic metal ions or to form part of a larger metal-organic framework (MOF). Such systems can be designed to improve the solubility, stability, and targeted delivery of therapeutic agents. For example, lanthanide metal complexes are studied for applications in medical imaging and as potential therapeutic carriers. The ability of ligands derived from β-amino esters to form stable complexes is a key property being investigated for these purposes. The incorporation of the trifluoromethyl group could further enhance the lipophilicity and cellular uptake of such metal-based drug delivery systems.

Agrochemical Synthesis: Key Intermediate for Crop Protection Agents

In the agrochemical sector, the development of effective and selective herbicides and insecticides is crucial for modern agriculture. This compound is a valuable building block for creating new crop protection agents. google.com

Patents and chemical literature confirm that 3-amino-4,4,4-trifluorocrotonic acid esters are important intermediates in the manufacture of biologically active substances, particularly for crop protection. google.com These intermediates are used to construct the core of active ingredients that can selectively target weeds or insect pests.

A prominent example is in the synthesis of pyridazine-based herbicides. Research has shown that 4-(3-Trifluoromethylphenyl)pyridazine derivatives possess potent bleaching and herbicidal activities. nih.gov The synthesis of the core pyridazine (B1198779) ring in these molecules can be achieved through the reaction of a 1,3-dicarbonyl compound (or a vinylogous amide like this compound) with hydrazine. The trifluoromethyl group, provided by the crotonate building block, is often essential for the high efficacy of the final herbicidal product. Similarly, this intermediate is used in the synthesis of insecticides, such as those based on the trifluoromethyl-substituted pyridine (B92270) scaffold, like Flonicamid. nih.gov

Table 2: Application of this compound in Agrochemicals

| Agrochemical Class | Example Scaffold | Function |

|---|---|---|

| Herbicides | Trifluoromethyl-substituted Pyridazines | Bleaching activity, Inhibition of plant growth |

| Insecticides | Trifluoromethyl-substituted Pyridines | Chordotonal organ modulation in insects |

Influence of the Trifluoromethyl Group on Biological Activity, Metabolic Stability, and Selectivity

The strategic incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a widely used strategy in medicinal and agrochemical design, and this compound is a key vehicle for this introduction. The unique properties of the -CF3 group profoundly influence the characteristics of the final compound.

Biological Activity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can lead to stronger binding interactions with biological targets such as enzymes or receptors. Its steric bulk, which is larger than a hydrogen atom but comparable to a methyl group, can also enhance binding selectivity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block metabolic oxidation by cytochrome P450 enzymes. This leads to increased metabolic stability, a longer half-life in the body, and improved bioavailability of the drug or agrochemical.

Selectivity and Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble). Increasing a molecule's lipophilicity can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which is often crucial for reaching its target site. This modification can also improve binding to hydrophobic pockets in target proteins, thereby increasing both potency and selectivity.

Future Perspectives and Emerging Research Directions

Advancements in Catalytic and Asymmetric Transformations

The development of catalytic and asymmetric transformations for ethyl 3-amino-4,4,4-trifluorocrotonate is a burgeoning area of research. The focus lies in the synthesis of chiral trifluoromethylated compounds, which are highly sought after in the pharmaceutical and agrochemical industries. Current research is geared towards the use of chiral catalysts to achieve high enantioselectivity in reactions involving this substrate.

One promising avenue is the asymmetric hydrogenation of the enamine double bond. While specific examples with this compound are still emerging, related studies on similar substrates suggest the potential for high yields and excellent enantioselectivities using rhodium or iridium-based catalysts with chiral phosphine (B1218219) ligands. nih.gov Such methods would provide direct access to valuable chiral β-amino esters.

Organocatalysis also presents a powerful tool for the asymmetric functionalization of this compound. Chiral Brønsted acids or bases can be employed to catalyze a variety of transformations, including Michael additions and Mannich-type reactions, leading to the formation of complex molecules with high stereocontrol. The development of novel chiral tertiary amine catalysts is also an active area of investigation for promoting enantioselective cycloaddition reactions. nih.gov

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

To improve synthetic efficiency and reduce waste, the integration of this compound into cascade and multicomponent reactions (MCRs) is a key research focus. These one-pot reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation, saving time, reagents, and solvents.

This compound is an ideal candidate for MCRs due to its multiple reactive sites. For instance, it can be utilized in the synthesis of trifluoromethyl-substituted pyrimidines and other heterocyclic compounds. researchgate.netorganic-chemistry.orgmdpi.com In a typical MCR, the enamine moiety can react with an electrophile, while the ester group can participate in subsequent cyclization steps. Researchers are actively exploring new MCRs that incorporate this building block to access diverse libraries of fluorinated compounds for drug discovery and materials science. rsc.org

The development of domino reactions involving this compound is another strategy to enhance synthetic efficiency. These reactions, where a single event triggers a cascade of subsequent transformations, can lead to the rapid assembly of intricate molecular frameworks. The design of novel cascade sequences that exploit the unique reactivity of this fluorinated substrate is a promising area for future research.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the trifluoromethyl group in this compound open up possibilities for exploring novel reactivity patterns and unprecedented transformations. The electron-withdrawing nature of the CF3 group significantly influences the reactivity of the enamine system, making it susceptible to both electrophilic and nucleophilic attack at different positions. nih.gov

Researchers are investigating the cycloaddition reactions of this compound with various dienophiles and dipolarophiles to construct novel fluorinated carbocyclic and heterocyclic systems. The stereochemical outcomes of these reactions are of particular interest, with the potential to generate complex polycyclic structures with high diastereoselectivity.

Furthermore, the development of new methods for the functionalization of the trifluoromethyl group itself is an area of active research. While the C-F bond is notoriously strong, recent advances in catalysis have enabled the selective activation and transformation of C-F bonds, paving the way for the synthesis of novel organofluorine compounds with unprecedented structures and properties.

Development of Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, the development of environmentally benign synthetic protocols for the synthesis and application of this compound is of paramount importance. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical processes.

One area of focus is the replacement of traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids. The development of catalytic systems that are active and stable in these green media is crucial for the practical implementation of such processes.

Biocatalysis offers another promising approach to the environmentally friendly synthesis of chiral compounds from this compound. Enzymes, such as reductases and transaminases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. nih.gov The discovery and engineering of novel enzymes with activity towards this fluorinated substrate is a key research objective.

Furthermore, the design of atom-economical reactions that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. The development of catalytic cycles that minimize the formation of stoichiometric byproducts is a continuous effort in this field.

Expanding Applications in Materials Science and Beyond

The unique properties of the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive monomer for the synthesis of advanced functional materials. nbinno.com

Fluorinated polymers derived from this monomer are expected to exhibit a range of desirable properties, including hydrophobicity, oleophobicity, and low refractive index. researchgate.net20.210.105researchgate.net These properties make them suitable for a variety of applications, such as high-performance coatings, membranes for separation processes, and optical materials. The ability to control the polymer architecture, such as block copolymers and graft copolymers, will further expand the range of accessible material properties.

Beyond polymers, there is growing interest in the use of this compound for the synthesis of fluorinated liquid crystals. The introduction of the trifluoromethyl group can significantly influence the mesomorphic properties of liquid crystalline materials, leading to the development of new display technologies with improved performance characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.